trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Description
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride is a cyclohexane derivative featuring a trans-configuration with two functional groups: a primary amine at position 1 and a dimethylamino-methyl group at position 4. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is ambiguously reported as C₈H₁₀ClF₃N₂O (MW: 242.63) in one source , though this conflicts with the expected formula for the dihydrochloride salt of the base compound (theoretical base: C₉H₂₀N₂; dihydrochloride: C₉H₂₂Cl₂N₂).
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes reductive amination with dimethylamine.
Reductive Amination: This reaction is facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Intermediate: The intermediate product, trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine, is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Employed in the manufacture of specialty chemicals.
- Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with various receptors and enzymes in the body, potentially modulating neurotransmitter release and uptake.
Pathways Involved: It may influence pathways related to mood regulation, such as the serotonin and dopamine pathways.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride with key analogs:
Functional Group Impact on Properties
- The dihydrochloride form improves aqueous solubility, critical for drug formulation .
- Methyl Group (trans-4-Methylcyclohexylamine HCl) : Simpler hydrophobic substituent; lower polarity reduces solubility compared to the target compound .
- Difluoromethyl Group : Fluorine atoms enhance metabolic stability and membrane permeability, advantageous in medicinal chemistry .
- Carbonyl Chloride () : Highly reactive; used as an intermediate in peptide coupling or acylations .
Key Notes and Discrepancies
- Formula Conflict : The target compound’s reported formula (C₈H₁₀ClF₃N₂O) conflicts with theoretical calculations, suggesting possible errors or undocumented substituents.
- Limited Biological Data: While structural analogs are well-documented, the evidence lacks explicit pharmacological or toxicological data for the target compound.
Biological Activity
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, often referred to as a cyclohexylamine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in critical cellular processes.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 207.15 g/mol
- IUPAC Name : trans-4-(Dimethylaminomethyl)cyclohexan-1-amine dihydrochloride
The biological activity of this compound is primarily attributed to its role as a selective modulator of neurotransmitter systems. It is known to interact with serotonin and norepinephrine transporters, influencing mood and anxiety levels. Additionally, it may exhibit inhibitory effects on certain enzymes, such as histone deacetylases (HDACs), which play significant roles in gene expression regulation.
Biological Activity Overview
Research indicates that this compound demonstrates several biological activities:
-
Neurotransmitter Modulation :
- Acts as a reuptake inhibitor for serotonin and norepinephrine, potentially beneficial in treating depression and anxiety disorders.
- Histone Deacetylase Inhibition :
- Antimicrobial Activity :
Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of this compound:
- Neuropharmacological Studies :
- Cancer Research :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
Q & A
Synthesis and Purification
Q: What methodologies are recommended for synthesizing and purifying trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride in academic research? A:
- Synthesis: Reductive amination of trans-4-formylcyclohexan-1-amine with dimethylamine, followed by hydrochloride salt formation, is a plausible route . Retrosynthetic planning tools leveraging databases like PISTACHIO or REAXYS can predict optimized one-step pathways, minimizing side products .
- Purification: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s ionic nature. Confirm purity via HPLC (≥95%) and monitor residual solvents by GC-MS .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound? A:
- X-ray Crystallography: Resolves stereochemical configuration (trans vs. cis) and hydrogen bonding patterns in the solid state .
- NMR Spectroscopy: ¹H/¹³C NMR (D2O or DMSO-d6) identifies dimethylamino (-N(CH3)2) and cyclohexane ring protons (δ ~1.2–2.5 ppm). NOESY confirms trans-substituent spatial arrangement .
- HPLC-MS: Validates molecular weight (MW: 242.63 g/mol) and detects impurities (<2%) .
Safety and Handling
Q: What safety protocols are essential for handling this compound in laboratory settings? A:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Storage: Store at 2–8°C in airtight, light-resistant containers. Hygroscopicity necessitates desiccant packs .
- Disposal: Neutralize with dilute HCl (pH <2) before disposal as hazardous waste .
Reaction Optimization
Q: How can researchers optimize reaction conditions for functionalizing the cyclohexane ring? A:
- Substitution Reactions: Use Mitsunobu conditions (e.g., DIAD/Ph3P) for hydroxyl group introduction. Monitor regioselectivity via TLC .
- Cross-Coupling: Pd-catalyzed Buchwald-Hartwig amination at the dimethylamino group requires inert atmospheres (Ar/N2) and elevated temperatures (80–100°C) .
- DOE (Design of Experiments): Vary solvent polarity (DMF vs. THF), catalyst loading, and reaction time to maximize yield .
Computational Modeling
Q: What computational strategies predict the conformational stability and ligand-receptor interactions of this compound? A:
- DFT Calculations: B3LYP/6-31G(d) models assess cyclohexane chair conformers and energy barriers (ΔG‡) for ring flipping .
- MD Simulations: Amber or GROMACS simulate solvation effects (e.g., in water or DMSO) on hydrogen-bonding networks .
- Docking Studies: AutoDock Vina screens for kinase inhibitor activity by docking into ATP-binding pockets (e.g., EGFR or HER2) .
Biological Screening
Q: What in vitro assays are suitable for evaluating its biological activity? A:
- Kinase Inhibition: Use FRET-based assays (e.g., ADP-Glo™) to measure IC50 against kinases like CLK1 or DYRK1A .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7) at 1–100 µM concentrations, with cisplatin as a positive control .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-naloxone for opioid receptors) quantify affinity (Ki) .
Stability and Degradation
Q: How should researchers assess the compound’s stability under varying conditions? A:
- Forced Degradation: Expose to heat (40–60°C), UV light, and oxidative stress (H2O2) for 1–4 weeks. Monitor degradation products via LC-MS .
- pH Stability: Prepare buffered solutions (pH 1–12) and analyze by NMR for structural changes (e.g., deamination at pH >10) .
- Long-Term Storage: Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH for 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
